Cas no 948571-47-9 (2-(4-aminopyrazol-1-yl)ethanol)

2-(4-aminopyrazol-1-yl)ethanol structure
948571-47-9 structure
Nom du produit:2-(4-aminopyrazol-1-yl)ethanol
Numéro CAS:948571-47-9
Le MF:C5H9N3O
Mégawatts:127.144460439682
MDL:MFCD11147853
CID:1027731

2-(4-aminopyrazol-1-yl)ethanol Propriétés chimiques et physiques

Nom et identifiant

    • 2-(4-Amino-1H-pyrazol-1-yl)ethanol
    • 2-(4-aminopyrazol-1-yl)ethanol
    • 2-(4-aminopyrazolyl)ethan-1-ol
    • 4-amino-1-(2-hydroxyethyl)pyrazole
    • 2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol
    • 4-amino-1H-pyrazole-1-ethanol
    • AXQLNAAVMSWBEQ-UHFFFAOYSA-N
    • 1H-Pyrazole-1-ethanol, 4-amino-
    • 2-(4-amino-pyrazol-1-yl)-ethanol
    • SBB046384
    • STL414722
    • SB18304
    • NE45579
    • ST24027531
    • 4CH-
    • 4-Amino-1H-pyrazole-1-ethanol (ACI)
    • 2-(4-Amino-1H-pyrazole-1-yl)ethanol
    • 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole
    • MDL: MFCD11147853
    • Piscine à noyau: 1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2
    • La clé Inchi: AXQLNAAVMSWBEQ-UHFFFAOYSA-N
    • Sourire: OCCN1C=C(N)C=N1

Propriétés calculées

  • Qualité précise: 127.07500
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 9
  • Nombre de liaisons rotatives: 2
  • Complexité: 88.3
  • Surface topologique des pôles: 64.099

Propriétés expérimentales

  • Le PSA: 64.07000
  • Le LogP: 0.03880

2-(4-aminopyrazol-1-yl)ethanol Informations de sécurité

2-(4-aminopyrazol-1-yl)ethanol Données douanières

  • Code HS:2933199090
  • Données douanières:

    Code douanier chinois:

    2933199090

    Résumé:

    2933199090. Autres composés cycliques pyrazoliques structurellement non condensés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933199090. Autres composés contenant dans leur structure un cycle Pyrazole non condensé, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

2-(4-aminopyrazol-1-yl)ethanol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
ChemScence
CS-W001875-5g
2-(4-AMino-1H-pyrazol-1-yl)ethanol
948571-47-9 99.97%
5g
$288.0 2022-04-26
ChemScence
CS-W001875-1g
2-(4-AMino-1H-pyrazol-1-yl)ethanol
948571-47-9 99.97%
1g
$88.0 2022-04-26
Chemenu
CM188756-10g
2-(4-Amino-1H-pyrazol-1-yl)ethanol
948571-47-9 95%+
10g
$712 2023-02-01
Enamine
EN300-58765-2.5g
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol
948571-47-9 95%
2.5g
$165.0 2023-02-09
eNovation Chemicals LLC
Y0978571-10g
2-(4-amino-1H-pyrazol-1-yl)ethanol
948571-47-9 95%
10g
$640 2023-09-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7820-1G
2-(4-aminopyrazol-1-yl)ethanol
948571-47-9 97%
1g
¥ 257.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7820-5G
2-(4-aminopyrazol-1-yl)ethanol
948571-47-9 97%
5g
¥ 897.00 2023-04-12
abcr
AB437706-10 g
2-(4-Amino-1H-pyrazol-1-yl)ethanol; .
948571-47-9
10g
€1,038.50 2023-04-23
Enamine
EN300-58765-0.1g
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol
948571-47-9 95%
0.1g
$29.0 2023-02-09
abcr
AB437706-5 g
2-(4-Amino-1H-pyrazol-1-yl)ethanol; .
948571-47-9
5g
€564.60 2023-04-23

2-(4-aminopyrazol-1-yl)ethanol Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, rt
Référence
preparation of quinazoline and quinoline derivatives as interleukin-1 receptor-associated kinases (IRAK) inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 25 °C
Référence
Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
Référence
Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Référence
4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation
, China, , ,

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  18 h, rt
Référence
Preparation of (7H-pyrrolo[2,3-d]pyrimidin-2-yl)amine compounds as JAK3 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  14 h, rt
Référence
Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  15 h, rt
Référence
Pyrimidine compounds, compositions, and medicinal applications thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  18 h, rt
Référence
Preparation of pyrazolo[4,3-c]pyridine derivatives as JAK inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Référence
Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors
, China, , ,

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  8 h, 50 °C
Référence
Preparation of 4-arylamino-6-(heteroaryl)quinazoline compounds useful as PI3k inhibitors for the treatment of cancer
, China, , ,

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  14 h, rt
Référence
Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction
1.1 Solvents: Methanol
Référence
Preparation of pyrrolecarboxamide derivatives as ERK5 inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, rt
Référence
Pyrimido five-membered ring derivative and application
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 25 °C
Référence
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  12 h, rt
Référence
Substituted pyrimidine compounds, compositions and medicinal applications thereof
, India, , ,

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt; 24 h, rt
Référence
Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease
, China, , ,

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  Ethyl acetate ;  5 h, rt
Référence
Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, rt
Référence
Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors
Yu, Ru-Nan; Chen, Cheng-Juan; Shu, Lei; Yin, Yuan; Wang, Zhi-Jian; et al, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Référence
Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors
, World Intellectual Property Organization, , ,

2-(4-aminopyrazol-1-yl)ethanol Raw materials

2-(4-aminopyrazol-1-yl)ethanol Preparation Products

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Amadis Chemical Company Limited
(CAS:948571-47-9)2-(4-aminopyrazol-1-yl)ethanol
A859248
Pureté:99%
Quantité:25g
Prix ($):547.0